![molecular formula C20H24O2 B2712515 4-{[4-(Tert-butyl)benzyl]oxy}chromane CAS No. 866155-71-7](/img/structure/B2712515.png)
4-{[4-(Tert-butyl)benzyl]oxy}chromane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(Tert-butyl)benzyl]oxy}chromane is an organic compound that belongs to the class of chromanes Chromanes are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
The synthesis of 4-{[4-(Tert-butyl)benzyl]oxy}chromane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(tert-butyl)benzyl alcohol and chromane.
Etherification Reaction: The 4-(tert-butyl)benzyl alcohol is reacted with chromane in the presence of a suitable base (such as sodium hydride) and a solvent (like dimethylformamide) to form the ether linkage.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反应分析
4-{[4-(Tert-butyl)benzyl]oxy}chromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether linkage, where the benzyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-{[4-(Tert-butyl)benzyl]oxy}chromane has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals due to its chromane core, which is known for its antioxidant and anti-inflammatory properties.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 4-{[4-(Tert-butyl)benzyl]oxy}chromane involves its interaction with specific molecular targets, such as enzymes and receptors. The chromane core can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The tert-butyl group may enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins.
相似化合物的比较
Similar compounds to 4-{[4-(Tert-butyl)benzyl]oxy}chromane include:
4-{[4-(tert-butyl)benzyl]oxy}coumarin: This compound has a coumarin core instead of a chromane core, which may result in different biological activities.
4-{[4-(tert-butyl)benzyl]oxy}flavone: The flavone core provides additional conjugation and potential for different interactions with biological targets.
4-{[4-(tert-butyl)benzyl]oxy}quinoline: The quinoline core introduces nitrogen into the ring system, which can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the chromane core with the tert-butylbenzyl ether linkage, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-[(4-tert-butylphenyl)methoxy]-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-20(2,3)16-10-8-15(9-11-16)14-22-19-12-13-21-18-7-5-4-6-17(18)19/h4-11,19H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCUSDCFTPWHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2712432.png)
![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2712434.png)
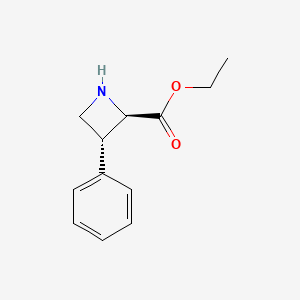
![[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine](/img/structure/B2712437.png)
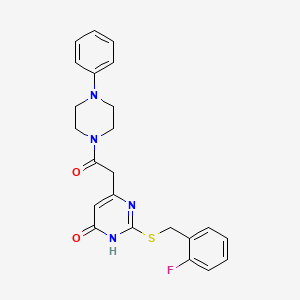
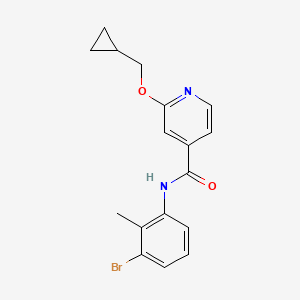
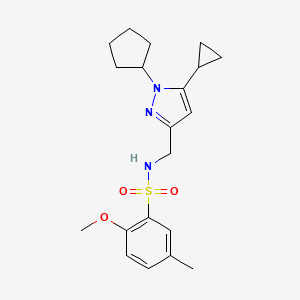
![2-({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2712446.png)
![2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide](/img/structure/B2712449.png)
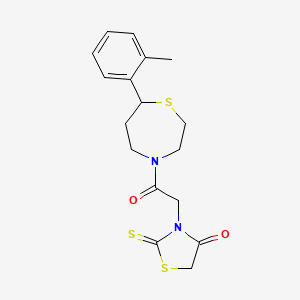
![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/new.no-structure.jpg)
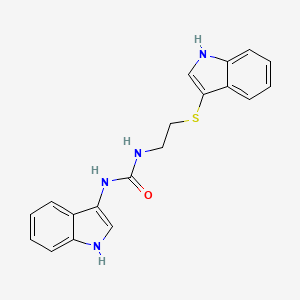
![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)
![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)
